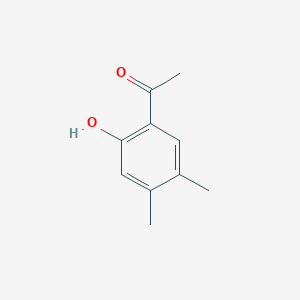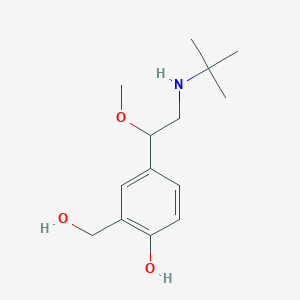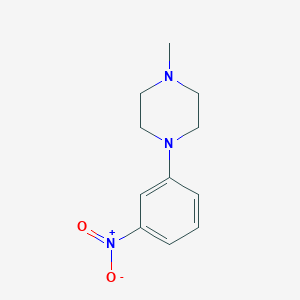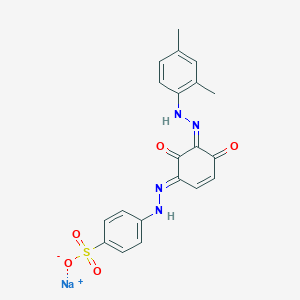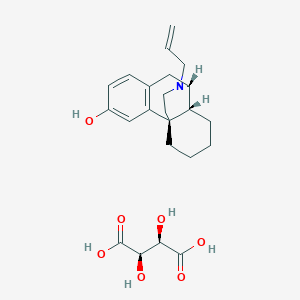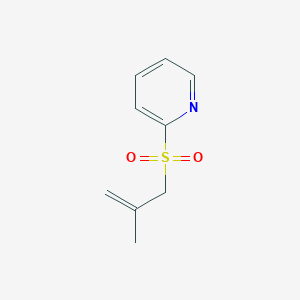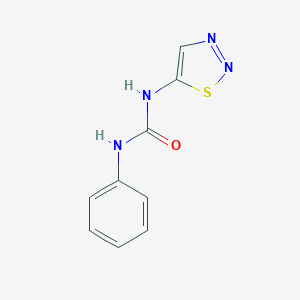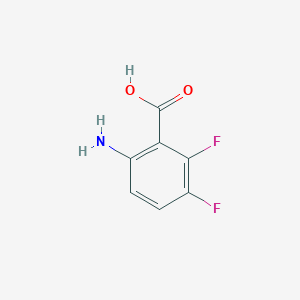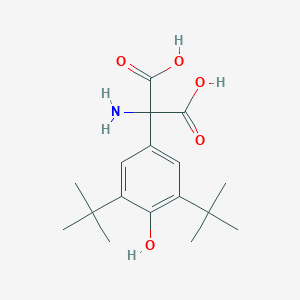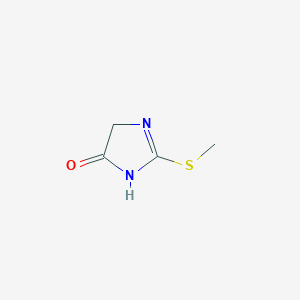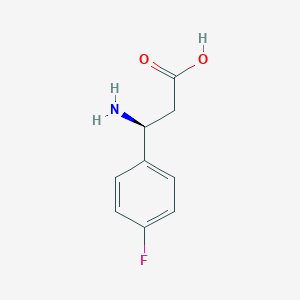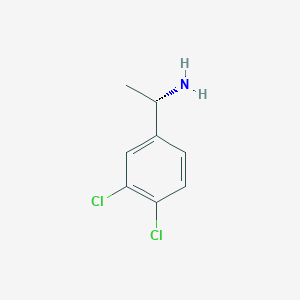
(S)-1-(3,4-Dichlorophenyl)ethanamine
Vue d'ensemble
Description
“(S)-1-(3,4-Dichlorophenyl)ethanamine” is a chemical compound with the molecular formula C8H9Cl2N . It has a molecular weight of 190.07 .
Molecular Structure Analysis
The InChI code for “(S)-1-(3,4-Dichlorophenyl)ethanamine” is 1S/C8H9Cl2N/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5H,11H2,1H3/t5-/m0/s1 . The InChI key is UJUFOUVXOUYYRG-YFKPBYRVSA-N .Physical And Chemical Properties Analysis
“(S)-1-(3,4-Dichlorophenyl)ethanamine” is a liquid at room temperature . It should be stored in a dark place under an inert atmosphere .Applications De Recherche Scientifique
Crystal Structure and Redox Behavior
The compound has been studied for its crystal structure and electrochemical properties. For instance, a study by Çelik et al. (2011) examined a Schiff base ligand incorporating the compound, highlighting its reversible and irreversible electrochemical processes and crystal structure determined via X-ray diffraction (Çelik et al., 2011).
Antiamoebic Activity
Research has also explored the antiamoebic potential of related compounds. Zaidi et al. (2015) synthesized chalcones bearing N-substituted ethanamine, demonstrating significant activity against Entamoeba histolytica, a pathogenic amoeba (Zaidi et al., 2015).
Biocide Properties
The compound's derivatives have been used as multifunctional biocides in cooling water systems. Walter and Cooke (1997) reported on a derivative, 2-(Decylthio)ethanamine hydrochloride, noting its effectiveness against bacteria, fungi, algae, and its biofilm and corrosion inhibition properties (Walter & Cooke, 1997).
Biotransformation for Drug Synthesis
The compound plays a role in the biotransformation of intermediates for drug synthesis. Miao et al. (2019) highlighted a bacterial strain capable of biocatalysis for the stereoselective synthesis of a chiral intermediate of Miconazole, an antifungal agent (Miao et al., 2019).
Antioxidant Activities
Sancak et al. (2012) synthesized and characterized new compounds containing the derivative, assessing their antioxidant activities. They found that some of the synthesized compounds showed high degrees of antioxidant activity (Sancak et al., 2012).
Synthetic Routes for Pharmaceuticals
The compound's derivatives are key intermediates in pharmaceutical synthesis. Luo et al. (2008) developed a novel synthetic route for a derivative, key in the synthesis of Silodosin, a drug for treating benign prostatic hyperplasia (Luo et al., 2008).
Enzymatic Process for Chiral Intermediate
Guo et al. (2017) developed a practical enzymatic process for preparing a chiral intermediate crucial in the synthesis of Ticagrelor, a treatment for acute coronary syndromes. This process showcased the compound's significance in green chemistry and its industrial application potential (Guo et al., 2017).
Safety And Hazards
Propriétés
IUPAC Name |
(1S)-1-(3,4-dichlorophenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2N/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5H,11H2,1H3/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJUFOUVXOUYYRG-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)Cl)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=C(C=C1)Cl)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40355187 | |
| Record name | (1S)-1-(3,4-dichlorophenyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40355187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-1-(3,4-dichlorophenyl)ethanamine | |
CAS RN |
150025-93-7 | |
| Record name | (1S)-1-(3,4-dichlorophenyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40355187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Bromophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B128326.png)
